molecular formula C14H13N3 B3080293 2-Benzyl-1H-benzoimidazol-5-ylamine CAS No. 108281-61-4

2-Benzyl-1H-benzoimidazol-5-ylamine

Cat. No. B3080293
CAS RN: 108281-61-4
M. Wt: 223.27 g/mol
InChI Key: MQTBODNTRQAUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C14H13N3 . It has gained attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole ring attached to a benzyl group . The molecular weight of this compound is 223.27 g/mol .


Physical And Chemical Properties Analysis

2-Benzyl-1H-benzoimidazol-5-ylamine has a melting point of 173 °C and a predicted boiling point of 531.1±33.0 °C . Its predicted density is 1.263±0.06 g/cm3 . The pKa value is predicted to be 12.37±0.10 .

Scientific Research Applications

Anticancer Properties

2-Benzylbenzimidazole exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with DNA replication or disrupt microtubule dynamics, leading to cell cycle arrest and cell death .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against bacteria, fungi, and parasites. Studies have explored its efficacy against drug-resistant strains, making it a promising candidate for novel antimicrobial therapies. Researchers are investigating its mode of action and potential synergies with existing antibiotics .

Inhibition of Potassium Channels

2-Benzylbenzimidazole has been studied as an inhibitor of inward rectifier potassium (Kir) channels, with a preference for Kir2.3, Kir3.x, and Kir7.1. These channels play crucial roles in cellular excitability and ion homeostasis. Modulating Kir channels could have implications for neurological disorders and cardiac arrhythmias .

Neuroprotective Effects

In preclinical models, this compound has shown neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

2-Benzylbenzimidazole exhibits anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways. It could be relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to elucidate its mechanisms and optimize therapeutic dosages .

Metal Ion Chelation

The benzimidazole moiety in this compound can chelate metal ions. Researchers have explored its ability to bind to transition metals like copper, zinc, and iron. Metal chelation has implications for treating metal overload disorders and as an antioxidant strategy .

properties

IUPAC Name

2-benzyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBODNTRQAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903549
Record name NoName_4233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1H-benzoimidazol-5-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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